N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride
Overview
Description
N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 191.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isotope Effects in Enzymatic N-demethylation
Abdel-Monem (1975) studied the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates. This research indicated the presence of a kinetic primary isotope effect in the enzymatic N-demethylation of tertiary amines, suggesting the C-H bond cleavage of the N-methyl group as a rate-limiting step in the process (Abdel-Monem, 1975).
N-Hydroxylation Studies
Gal, Gruenke, and Castagnoli (1975) explored the metabolic N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver microsomes, demonstrating the formation of specific metabolites identified through gas chromatography-mass spectrometry (GLC-MS) (Gal et al., 1975).
NMR Analysis of Novel Psychoactive Substances
Chapman (2017) reported 1H NMR spectra of various psychoactive substances, including N-benzyl-2-phenylethan-1-amines and N-benzyl-1-phenylpropan-2-amines, which can aid in identifying these compounds for forensic and harm-reduction purposes (Chapman, 2017).
Synthesis and Application in GABAB Receptor Antagonists
Abbenante, Hughes, and Prager (1994) synthesized 3-nitro-2-phenylpropan-1-amine and 2-(4-chlorophenyl)-3-nitropropan-1-amine as specific agonists of GABA and GABAB receptors. This research contributes to understanding receptor interactions and potential therapeutic applications (Abbenante et al., 1994).
Automated Radiosynthesis for PET Tracers
Buccino et al. (2016) developed an automated method for synthesizing (11)C-labelled PET tracers, which are crucial in clinical research for imaging and diagnostic purposes (Buccino et al., 2016).
Synthesis of LDL Receptor Upregulators
Ito and colleagues (2002) presented a practical method for preparing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide as an upregulator of the LDL receptor. This research has implications for treating conditions related to LDL cholesterol levels (Ito et al., 2002).
Properties
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-N-methyl-3-phenylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i1D3,8D2,9D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDDNPPQUTEOV-PEIUVIDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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